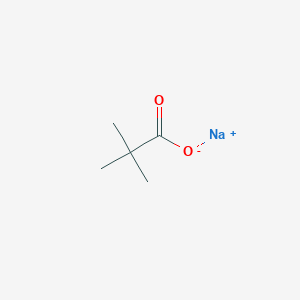
2-Methyl-1-naphthoic acid
Vue d'ensemble
Description
Le dinucléotide nicotinamide adénine (sel de sodium hydraté) est la forme réduite du dinucléotide nicotinamide adénine. C'est une coenzyme que l'on trouve dans toutes les cellules vivantes et qui joue un rôle crucial dans divers processus métaboliques. Le dinucléotide nicotinamide adénine (sel de sodium hydraté) fonctionne comme un transporteur d'électrons, participant aux réactions redox en alternant entre sa forme oxydée (dinucléotide nicotinamide adénine) et sa forme réduite (dinucléotide nicotinamide adénine (sel de sodium hydraté)) .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le dinucléotide nicotinamide adénine (sel de sodium hydraté) peut être synthétisé par réduction du dinucléotide nicotinamide adénine. Le processus de réduction implique généralement l'utilisation d'agents réducteurs tels que le borohydrure de sodium ou l'hydrogène gazeux en présence d'un catalyseur .
Méthodes de production industrielle : La production industrielle du dinucléotide nicotinamide adénine (sel de sodium hydraté) implique une synthèse enzymatique utilisant le dinucléotide nicotinamide adénine comme substrat. Les enzymes telles que la réductase du dinucléotide nicotinamide adénine facilitent le processus de réduction, convertissant le dinucléotide nicotinamide adénine en sa forme réduite .
Analyse Des Réactions Chimiques
Types de réactions : Le dinucléotide nicotinamide adénine (sel de sodium hydraté) subit principalement des réactions redox. Il agit comme un agent réducteur, en donnant des électrons à divers substrats. Le composé peut également participer à des réactions enzymatiques, où il sert de coenzyme pour les oxydoréductases .
Réactifs et conditions courantes :
Agents réducteurs : Borohydrure de sodium, hydrogène gazeux
Catalyseurs : Platine, palladium
Enzymes : Réductase du dinucléotide nicotinamide adénine
Principaux produits : Le principal produit formé par la réduction du dinucléotide nicotinamide adénine est le dinucléotide nicotinamide adénine (sel de sodium hydraté). Dans les réactions enzymatiques, les produits varient en fonction du substrat et de l'enzyme spécifiques impliqués .
4. Applications de la recherche scientifique
Le dinucléotide nicotinamide adénine (sel de sodium hydraté) a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme agent réducteur dans diverses réactions chimiques.
Biologie : Joue un rôle crucial dans la respiration cellulaire et la production d'énergie.
Industrie : Utilisé dans la production de biocarburants et dans les procédés biotechnologiques impliquant des réactions redox.
5. Mécanisme d'action
Le dinucléotide nicotinamide adénine (sel de sodium hydraté) exerce ses effets en agissant comme un transporteur d'électrons dans les réactions redox. Il donne des électrons à divers substrats, facilitant leur réduction. Dans la chaîne de transport des électrons mitochondriale, le dinucléotide nicotinamide adénine (sel de sodium hydraté) donne des électrons au complexe I, qui les transfère ensuite à travers une série de complexes, conduisant finalement à la production d'adénosine triphosphate (ATP) . Ce processus est essentiel à la production d'énergie cellulaire.
Composés similaires :
Dinucléotide nicotinamide adénine : La forme oxydée du dinucléotide nicotinamide adénine (sel de sodium hydraté).
Dinucléotide nicotinamide adénine phosphate (NADP) : Une forme phosphorylée du dinucléotide nicotinamide adénine qui participe aux réactions anaboliques.
Dinucléotide nicotinamide adénine phosphate (NADPH) : La forme réduite du dinucléotide nicotinamide adénine phosphate, impliquée dans les réactions biosynthétiques.
Unicité : Le dinucléotide nicotinamide adénine (sel de sodium hydraté) est unique en raison de son rôle d'agent réducteur dans le métabolisme cellulaire. Sa capacité à donner des électrons le rend essentiel à divers processus biochimiques, notamment la production d'énergie et l'équilibre redox .
Applications De Recherche Scientifique
Nicotinamide adenine dinucleotide (sodium salt hydrate) has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent in various chemical reactions.
Biology: Plays a crucial role in cellular respiration and energy production.
Industry: Utilized in the production of biofuels and in biotechnological processes involving redox reactions.
Mécanisme D'action
Nicotinamide adenine dinucleotide (sodium salt hydrate) exerts its effects by acting as an electron carrier in redox reactions. It donates electrons to various substrates, facilitating their reduction. In the mitochondrial electron transport chain, nicotinamide adenine dinucleotide (sodium salt hydrate) donates electrons to complex I, which then transfers them through a series of complexes, ultimately leading to the production of adenosine triphosphate (ATP) . This process is essential for cellular energy production.
Comparaison Avec Des Composés Similaires
Nicotinamide adenine dinucleotide: The oxidized form of nicotinamide adenine dinucleotide (sodium salt hydrate).
Nicotinamide adenine dinucleotide phosphate (NADP): A phosphorylated form of nicotinamide adenine dinucleotide that participates in anabolic reactions.
Nicotinamide adenine dinucleotide phosphate (NADPH): The reduced form of nicotinamide adenine dinucleotide phosphate, involved in biosynthetic reactions.
Uniqueness: Nicotinamide adenine dinucleotide (sodium salt hydrate) is unique due to its role as a reducing agent in cellular metabolism. Its ability to donate electrons makes it essential for various biochemical processes, including energy production and redox balance .
Propriétés
IUPAC Name |
2-methylnaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13)14/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPDYGICHBLYSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166274 | |
| Record name | 2-Methyl-1-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1575-96-8 | |
| Record name | 2-Methyl-1-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1575-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1-naphthoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001575968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-1-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1-naphthoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.915 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;dihydrogen phosphate;dioxomolybdenum;sulfuric acid](/img/structure/B73844.png)










